Methyl 4-fluorobenzofuran-2-carboxylate
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Overview
Description
Methyl 4-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluorobenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-fluorobenzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- Methyl 4-chlorobenzofuran-2-carboxylate
- Methyl 4-bromobenzofuran-2-carboxylate
- Methyl 4-iodobenzofuran-2-carboxylate
Comparison:
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 4-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |
InChI Key |
BIIIMPLHWZUQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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